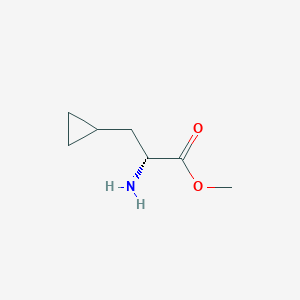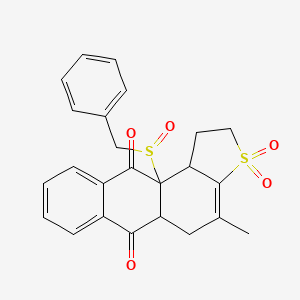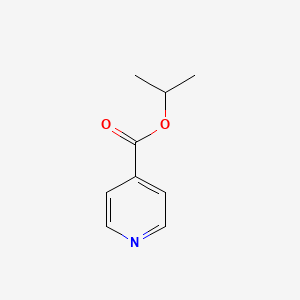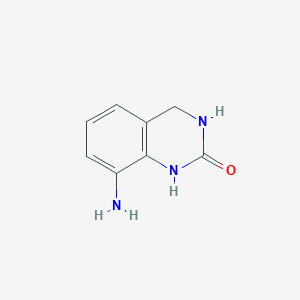
3-Isocyanato-5-methylpyridine
Übersicht
Beschreibung
3-Isocyanato-5-methylpyridine: is an organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol It is a derivative of pyridine, characterized by the presence of an isocyanate group at the third position and a methyl group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-5-methylpyridine typically involves the reaction of 3-amino-5-methylpyridine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows: [ \text{3-Amino-5-methylpyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. The reaction is typically carried out in an inert solvent like dichloromethane or toluene, and the reaction temperature is maintained at a low to moderate range to ensure safety and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanato-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.
Substitution Reactions: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Polymerization: The isocyanate group can react with polyols to form polyurethanes.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines or alcohols can be used under mild conditions to form urea or carbamate derivatives.
Substitution Reactions: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Polymerization: Polyols and catalysts like dibutyltin dilaurate are used under controlled temperature conditions.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-5-methylpyridine has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.
Industry: Utilized in the production of polyurethanes and other polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-Isocyanato-5-methylpyridine primarily involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
3-Isocyanatopyridine: Lacks the methyl group at the fifth position.
5-Methyl-2-isocyanatopyridine: Isocyanate group at the second position instead of the third.
3-Isocyanato-4-methylpyridine: Methyl group at the fourth position instead of the fifth.
Uniqueness: 3-Isocyanato-5-methylpyridine is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of derivatives it can form. This unique structure allows for specific applications in the synthesis of complex organic molecules and polymers.
Eigenschaften
IUPAC Name |
3-isocyanato-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUUTKAAAWSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308153 | |
| Record name | 3-Isocyanato-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-69-4 | |
| Record name | 3-Isocyanato-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isocyanato-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-](/img/structure/B1651265.png)
![(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1651266.png)

![7,7-Difluorobicyclo[4.1.0]heptan-2-amine](/img/structure/B1651270.png)
![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1651271.png)
![N-{1-[4-(difluoromethoxy)phenyl]ethyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1651274.png)

![1-(furan-3-carbonyl)-N-[3-methyl-1-(thiophen-2-yl)butyl]piperidine-4-carboxamide](/img/structure/B1651276.png)
![3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-[2-(pyridin-3-yl)ethyl]propanamide](/img/structure/B1651277.png)
![{3-[bis(4-fluorophenyl)methoxy]-2-hydroxypropyl}[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B1651278.png)

![1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene](/img/structure/B1651284.png)


